![molecular formula C18H18N2O2 B6483166 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-59-1](/img/structure/B6483166.png)

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

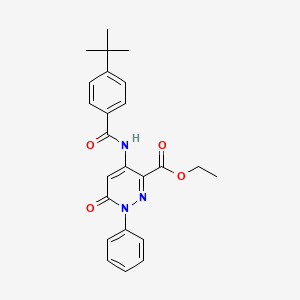

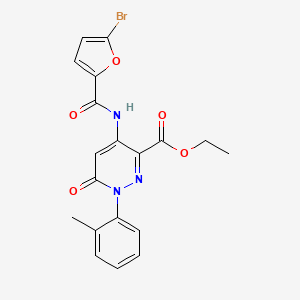

The compound “5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a furo[3,2-b]pyridine moiety, which is a bicyclic structure consisting of a furan ring (a five-membered ring with oxygen) fused with a pyridine ring (a six-membered ring with nitrogen). The molecule also has a carboxamide group (-CONH2), which is a common functional group in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The carboxamide group might be involved in reactions such as hydrolysis, reduction, and condensation. The furo[3,2-b]pyridine moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and stability. Unfortunately, without specific data, it’s difficult to predict these properties .科学的研究の応用

Catalysis in N-Heterocyclic Carbene (NHC) Reactions

The N-mesityl group significantly impacts NHC-catalyzed reactions. These reactions involve α-functionalized aldehydes and include annulations, oxidations, and redox processes. Researchers have observed that NHCs substituted with N-mesityl groups exhibit faster reaction rates compared to those lacking ortho-substituted aromatics. Through competition studies, catalyst analog synthesis, and mechanistic investigations, it has been determined that the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible. This acceleration leads to the formation of the Breslow intermediate, providing a roadmap for catalyst selection and design .

Drug Development: Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridine derivatives have gained attention in drug development. Notably, vemurafenib, the first pyrrolo[2,3-b]pyridine-derived drug, serves as a B-Raf enzyme inhibitor for melanoma treatment. Additionally, ceralasertib, another pyrrolo[2,3-b]pyridine-bearing compound, is currently undergoing phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

Antimicrobial and Antiviral Properties

Certain N-mesityl-containing compounds exhibit promising antimicrobial and antiviral activities. For instance, compounds 77b, 78a, 78c, and 78d have favorable binding interactions with thymidylate kinase (ID: 4QGG), with binding energies comparable to the native ligand. These findings highlight their potential in combating infectious diseases .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores non-covalent interactions between molecules. N-mesityl-5-methylfuro[3,2-b]pyridine-2-carboxamide can serve as a host molecule in supramolecular assemblies. Its cavity-like structure allows for guest molecules to bind selectively, leading to applications in molecular recognition, drug delivery, and sensor development.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-10-7-11(2)17(12(3)8-10)20-18(21)16-9-14-15(22-16)6-5-13(4)19-14/h5-9H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYPCOYAKNZULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)

![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)

![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)

![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)